2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester
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Overview
Description
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester: is an organic compound with the molecular formula C11H11IO2 It is a derivative of propenoic acid, where the hydrogen atom at the third position is replaced by a 2-iodophenyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylacetic acid.
Esterification: The 2-iodophenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Aldol Condensation: The ethyl ester undergoes an aldol condensation reaction with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound’s derivatives may be used in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester involves its interaction with various molecular targets, depending on the specific application. For example, in organic synthesis, it may act as a precursor or intermediate in forming more complex structures. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-chlorophenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-fluorophenyl)-, ethyl ester
Uniqueness
The presence of the iodine atom in 2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester imparts unique reactivity compared to its halogenated analogs. Iodine is a larger atom with lower bond dissociation energy, making it more reactive in substitution reactions. This characteristic can be advantageous in specific synthetic applications where a more reactive halogen is desired.
Properties
IUPAC Name |
ethyl (E)-3-(2-iodophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZNHXHZWQKOJZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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